1,N6-乙烯腺苷

描述

Synthesis Analysis

The synthesis of 1,N6-ethenoadenosine involves several chemical pathways, including reactions starting from adenosine derivatives. For example, the synthesis from 8-aza-7-deazaadenosine through direct glycosylation has been documented, achieving overall yields around 64% (Lin et al., 2005). Another pathway includes the preparation from 7-deaza-2′-deoxyadenosine with chloroacetaldehyde, showcasing its versatility in creating fluorescent probes (Seela et al., 2007).

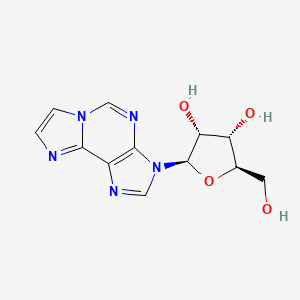

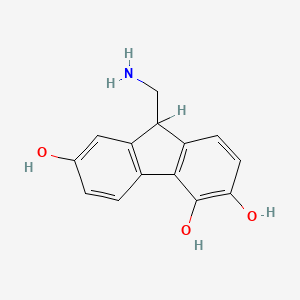

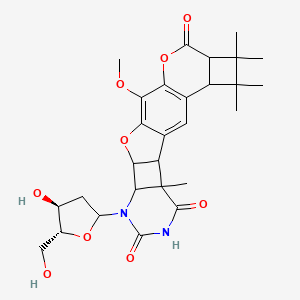

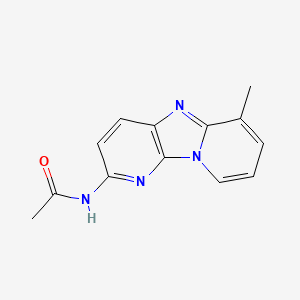

Molecular Structure Analysis

The molecular structure of 1,N6-ethenoadenosine has been explored through conformational analysis in both the solid state and in solution. Its fluorescence emission maximum at 531 nm in phosphate buffer (pH 7.0) highlights its unique optical properties compared to other nucleoside analogs (Lin et al., 2005).

Chemical Reactions and Properties

The reactivity of 1,N6-ethenoadenosine includes its ability to form base pairs and interact with enzymes. For instance, studies have shown its incorporation into oligonucleotides and the stability of these constructs under various conditions, indicating its utility in biological research and potential therapeutic applications (Seela et al., 2007).

Physical Properties Analysis

The physical properties of 1,N6-ethenoadenosine, including its fluorescence characteristics, make it a valuable tool in biochemistry and molecular biology. Its strong fluorescence with a significant Stokes shift allows for its application in probing nucleic acid structures and dynamics (Seela et al., 2007).

Chemical Properties Analysis

1,N6-Ethenoadenosine's chemical properties are influenced by its etheno bridge, which imparts distinctive reactivity compared to standard adenine bases. This includes its interactions with polymerases and nucleases, highlighting its potential in studying DNA repair mechanisms and the biological effects of DNA damage (Egloff et al., 2015).

科学研究应用

核苷类似物的合成和化学1,N6-乙烯腺苷是合成和化学中核苷类似物的关键组成部分,具有额外的稠合杂环,称为“乙烯”类型。这些类似物,包括 1,N6-乙烯腺苷,作为生物活性核苷类似物的前核苷,在抗病毒和抗癌治疗中具有应用 (Jahnz-Wechmann 等,2016)。

分子研究和结构分析乙烯腺苷经历独特的化学转变,例如在水溶液中开环,并因其互变异构形式和分子内键合特性而受到研究。这些研究有助于理解核苷在各种条件下的行为和稳定性 (Mäki 等,2001)。

生物化学和分子生物学中的荧光探针1,N6-乙烯腺苷衍生物被用作荧光探针,有助于突变诊断等研究领域。它们在特定条件下的强发射使它们成为分子生物学中的有价值的工具 (Kobori 等,2009)。

核酸研究和 DNA 加合物研究对 1,N6-乙烯腺苷的研究包括探索其作为 DNA 加合物的角色。对其碱基配对特异性和诱变性质的研究有助于理解 DNA 损伤和细胞中的诱变过程 (Sahu 等,2014)。

寡核苷酸合成中的治疗应用1,N6-乙烯腺苷的修饰被探索用于整合到寡核苷酸中,这在治疗应用中具有意义,特别是在设计基于核苷酸的药物时 (Koissi & Lönnberg,2007)。

酶结合和活性的研究1,N6-乙烯腺苷与酶(如肌球蛋白)的结合特性已得到研究。了解这些相互作用对于深入了解生化过程和潜在的药物靶点至关重要 (Grazi 等,2001)。

DNA 中的金属介导的碱基配对研究表明,1,N6-乙烯腺苷可以在 DNA 中形成双核金属介导的碱基对,有助于理解 DNA 结构以及在纳米技术和材料科学中的潜在应用 (Mandal 等,2017)。

安全和危害

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPBXXZUPUBCAP-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959846 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,N6-Ethenoadenosine | |

CAS RN |

39007-51-7 | |

| Record name | 1,N(6)-Ethenoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Hydroxy-1,3-thiazol-3-ium-3-yl)ethyl [2-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1212769.png)

![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)